molecular formula C10H10FNS B2723529 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide CAS No. 1379028-70-2

1-(2-Fluorophenyl)cyclopropane-1-carbothioamide

Cat. No.: B2723529
CAS No.: 1379028-70-2
M. Wt: 195.26
InChI Key: CZWXANWVCYMAKX-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)cyclopropane-1-carbothioamide is an organic compound with the molecular formula C10H10FNS and a molecular weight of 195.26 g/mol This compound features a cyclopropane ring substituted with a fluorophenyl group and a carbothioamide group

Preparation Methods

The synthesis of 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.

    Carbothioamide Formation:

Chemical Reactions Analysis

1-(2-Fluorophenyl)cyclopropane-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbothioamide group to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Fluorophenyl)cyclopropane-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide is not well-characterized. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. Further research is needed to elucidate the precise mechanisms involved .

Comparison with Similar Compounds

1-(2-Fluorophenyl)cyclopropane-1-carbothioamide can be compared with other similar compounds, such as:

    1-(2-Chlorophenyl)cyclopropane-1-carbothioamide: Similar structure but with a chlorine atom instead of fluorine.

    1-(2-Bromophenyl)cyclopropane-1-carbothioamide: Similar structure but with a bromine atom instead of fluorine.

    1-(2-Methylphenyl)cyclopropane-1-carbothioamide: Similar structure but with a methyl group instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity .

Properties

IUPAC Name

1-(2-fluorophenyl)cyclopropane-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNS/c11-8-4-2-1-3-7(8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWXANWVCYMAKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2F)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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